1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS No.: 887441-65-8
Cat. No.: VC7453687
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887441-65-8 |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 417.91 |
| IUPAC Name | 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)19-22-20(27-23-19)16-10-12-24(13-11-16)28(25,26)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3 |
| Standard InChI Key | TVFWPGAWIBCLLT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.91 g/mol. Its IUPAC name, 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, reflects the integration of three key moieties:
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A piperidine ring (azinane) at position 4.
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A 4-chlorobenzenesulfonyl group attached to the piperidine nitrogen.
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A 3-(4-methylphenyl)-1,2,4-oxadiazole heterocycle at position 5.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 887441-65-8 |
| Molecular Formula | C₂₀H₂₀ClN₃O₃S |
| Molecular Weight | 417.91 g/mol |
| IUPAC Name | 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Topological Polar Surface Area | 92.4 Ų |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous piperidine-oxadiazole derivatives . A representative pathway includes:
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Functionalization of Piperidine: Ethyl piperidin-4-carboxylate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group .
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Oxadiazole Ring Formation: The intermediate is converted to a carbohydrazide, which cyclizes with a substituted benzoyl chloride to form the 1,2,4-oxadiazole ring .
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Final Coupling: Thiolation and subsequent alkylation or acylation steps yield the target compound .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, DCM, Et₃N | 75–80 |
| Oxadiazole Cyclization | POCl₃, reflux, 6–8 hours | 65–70 |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | – |
Key challenges include optimizing reaction temperatures and solvent systems to prevent side reactions, such as over-sulfonylation or ring-opening .
Applications in Materials Science
The compound’s rigid heterocyclic architecture and sulfonyl group make it a candidate for:
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Polymer Stabilizers: Sulfonamide derivatives are known to enhance thermal stability in polyesters.
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Coordination Chemistry: The oxadiazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or luminescent materials.
Future Research Directions
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Antimicrobial Optimization: Structure-activity relationship (SAR) studies could refine substituents on the phenyl ring to improve potency.
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Toxicology Profiling: In vivo assays are needed to evaluate hepatotoxicity and nephrotoxicity risks.
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Drug Delivery Systems: Encapsulation in nanoliposomes may enhance bioavailability due to the compound’s hydrophobicity .
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